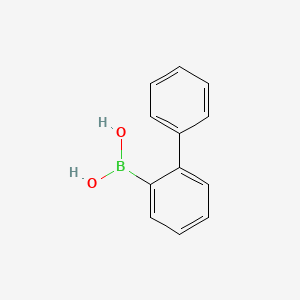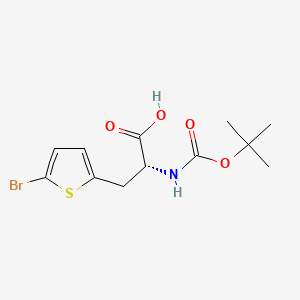![molecular formula C10H19N B1276859 2-氮杂螺[5.5]十一烷 CAS No. 180-48-3](/img/structure/B1276859.png)
2-氮杂螺[5.5]十一烷
概述
描述
2-Azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into the spiro ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
科学研究应用
2-Azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
生化分析
Biochemical Properties
2-Azaspiro[5.5]undecane plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, 2-Azaspiro[5.5]undecane can bind to specific protein receptors, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 2-Azaspiro[5.5]undecane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, 2-Azaspiro[5.5]undecane can induce apoptosis in cancer cells by activating the endoplasmic reticulum stress response pathway, leading to the depletion of intracellular calcium stores and subsequent cell death . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Azaspiro[5.5]undecane exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For example, it has been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, 2-Azaspiro[5.5]undecane can interact with DNA and RNA, affecting gene transcription and translation processes. These interactions are often facilitated by the compound’s ability to form stable complexes with nucleic acids and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azaspiro[5.5]undecane have been studied over various time frames. The compound exhibits good stability under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that 2-Azaspiro[5.5]undecane can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . Its degradation products may also contribute to its overall biological activity.
Dosage Effects in Animal Models
The effects of 2-Azaspiro[5.5]undecane vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing insulin secretion in diabetic models . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biological targets, leading to off-target effects and toxicity .
Metabolic Pathways
2-Azaspiro[5.5]undecane is involved in several metabolic pathways, primarily those related to drug metabolism and detoxification. It is metabolized by cytochrome P450 enzymes, resulting in the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases . These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-Azaspiro[5.5]undecane is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of 2-Azaspiro[5.5]undecane is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can induce stress responses and modulate protein folding . Additionally, it can accumulate in the nucleus, affecting gene transcription and chromatin structure. The compound’s localization is often directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undecane can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, the Prins cyclization reaction is a notable method that allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-Azaspiro[5.5]undecane may involve more scalable and cost-effective methods. The use of olefin metathesis reactions with catalysts such as Grubbs’ catalyst has been explored, although it is noted to be complex and expensive . Optimization of these methods for industrial applications is an ongoing area of research.
化学反应分析
Types of Reactions
2-Azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the spirocyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
作用机制
The mechanism of action of 2-Azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting bacterial growth . The compound’s ability to bind to various receptors and enzymes is attributed to its spirocyclic structure, which provides a rigid yet flexible framework for interaction with biological molecules.
相似化合物的比较
2-Azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spiro ring, which can alter its chemical properties and biological activity.
1,9-Diazaspiro[5.5]undecane: The presence of an additional nitrogen atom can enhance its binding affinity to certain biological targets.
Spiro[5.5]undecane derivatives: These compounds may contain various substituents that modify their chemical and biological properties.
The uniqueness of 2-Azaspiro[5.5]undecane lies in its specific structural configuration, which provides a balance of rigidity and flexibility, making it a valuable scaffold in drug design and other applications.
属性
IUPAC Name |
2-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUJZECRVUMMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407452 | |
| Record name | 2-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-48-3 | |
| Record name | 2-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














